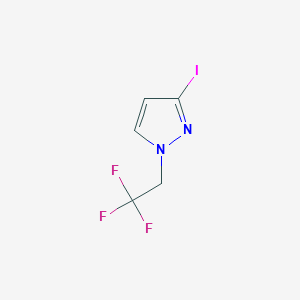

3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Characterization

Synthesis of Tritium-labeled Probes for GABA Receptors

A derivative of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole was synthesized as a high-affinity probe for GABA receptors. This probe, designed for the synthesis of its tritium-labeled version, was developed through a series of complex chemical transformations, showcasing the compound's utility in neuroscience research to study receptor binding and function (Sammelson & Casida, 2003).

Development of Novel Pyrazole Derivatives

The compound has been used as a building block in the synthesis of novel pyrazole derivatives, including iodinated pyrazoles. These derivatives serve as key intermediates in various chemical syntheses, demonstrating the versatility of this compound in medicinal chemistry and crop science research (Guillou et al., 2011).

Chemical Reactivity and Functionalization

Derivatization and Applications of Iodolopyrazolium Salts

The synthesis of iodolopyrazolium salts from derivatives of this compound has been explored for their use as synthetic intermediates. These salts have shown utility in site-selective ring openings and as precursors for the generation of anti-inflammatory drug derivatives, highlighting the compound's role in developing new pharmaceutical agents (Boelke et al., 2020).

Synthesis of Pyrazolo[1,5-a]pyrimidines as PDE5 Inhibitors

Advancements in the development of selective and potent PDE5 inhibitors were made through the substitution of 2-(2,2,2-trifluoroethoxy)ethyl at the 1 position of 1H-pyrazolo[4,3-d]pyrimidines. This work highlights the potential of this compound derivatives in therapeutic applications, specifically targeting erectile dysfunction (Tollefson et al., 2010).

Applications in Material Science

Energetic Materials Development

The chemical framework of this compound derivatives has been utilized in the synthesis of energetic materials. These materials are designed for specific applications requiring high energy content and stability, demonstrating the compound's utility beyond biological systems (Zhao et al., 2017).

properties

IUPAC Name |

3-iodo-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-2-1-4(9)10-11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGFAUDCRHJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)